4-Methoxy-N-octadecylbenzamide
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Overview
Description
4-Methoxy-N-octadecylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group (-OCH₃) attached to the benzene ring and an octadecyl chain (C₁₈H₃₇) attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-N-octadecylbenzamide typically involves the reaction of 4-methoxybenzoic acid with octadecylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acyl chloride, which then reacts with octadecylamine to yield the desired benzamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-N-octadecylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxy-N-octadecylbenzamide.
Reduction: The amide group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: 4-Hydroxy-N-octadecylbenzamide.
Reduction: 4-Methoxy-N-octadecylamine.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
4-Methoxy-N-octadecylbenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-octadecylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
- 4-Methoxy-N-(4-methylbenzyl)benzamide
- 4-Methoxy-N-(4-chlorobenzyl)benzamide
- 4-Methoxy-N-(4-nitrobenzyl)benzamide
Comparison: 4-Methoxy-N-octadecylbenzamide is unique due to its long octadecyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interactions. This distinguishes it from other benzamides with shorter or different substituents .
Properties
CAS No. |
67119-73-7 |
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Molecular Formula |
C26H45NO2 |
Molecular Weight |
403.6 g/mol |
IUPAC Name |
4-methoxy-N-octadecylbenzamide |
InChI |
InChI=1S/C26H45NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-27-26(28)24-19-21-25(29-2)22-20-24/h19-22H,3-18,23H2,1-2H3,(H,27,28) |
InChI Key |
WSYBZKWWIQBYPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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